2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one
Overview
Description
2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C24H24ClN3O4 and its molecular weight is 453.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-6-(4-methoxyphenyl)-3(2H)-pyridazinone is 453.1455339 g/mol and the complexity rating of the compound is 746. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural and Electronic Properties
Research on structurally similar anticonvulsant compounds, including pyridazinones with chlorophenyl and methoxyphenyl groups, has shown that the crystal structures and electronic properties of these compounds can be analyzed using X-ray diffraction and ab initio molecular-orbital calculations. These studies reveal the impact of substitution on the phenyl ring's inclination and the delocalization of the piperidine nitrogen lone pair, which are critical for understanding the electronic interactions and stability of such compounds (Georges et al., 1989).
Synthesis and Biological Activity
Various derivatives of pyridazinones have been synthesized and examined for their analgesic and anti-inflammatory properties, showing significant potential in biological activities. For instance, derivatives prepared and tested showed promising analgesic and anti-inflammatory effects, highlighting the structural activity relationship and the importance of substituents in enhancing biological efficacy without causing gastric ulcerogenic effects compared to standard nonsteroidal anti-inflammatory drugs (Gökçe et al., 2005).
Antimicrobial and Antifungal Activities
The reactivity of related compounds with various substituents has been explored for synthesizing heterocyclic compounds with expected biological activities. Studies have shown that certain derivatives exhibit antimicrobial and antifungal activities, demonstrating the potential of such compounds in developing new therapeutic agents (Sayed et al., 2003).
Properties
IUPAC Name |
2-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O4/c1-32-20-8-2-17(3-9-20)21-10-11-22(29)28(26-21)16-23(30)27-14-12-24(31,13-15-27)18-4-6-19(25)7-5-18/h2-11,31H,12-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNYKPFWJLTBIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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